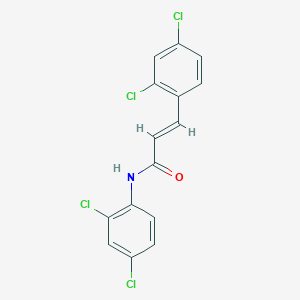![molecular formula C22H24N2O4 B11140823 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-pyridyl)ethyl]propanamide](/img/structure/B11140823.png)
3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-pyridyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-pyridyl)ethyl]propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy, dimethyl, and pyridyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-pyridyl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic conditions.
Introduction of Methoxy and Dimethyl Groups: The methoxy and dimethyl groups can be introduced via electrophilic aromatic substitution reactions using methoxy and methyl halides.
Attachment of the Pyridyl Group: The pyridyl group can be attached through a nucleophilic substitution reaction using a pyridine derivative.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions include hydroxylated, carboxylated, and alkylated derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with possible applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may exhibit anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-pyridyl)ethyl]propanamide involves its interaction with various molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The pyridyl group may enhance the compound’s binding affinity to specific proteins, leading to modulation of their activity. Overall, the compound’s effects are mediated through a combination of antioxidant, anti-inflammatory, and enzyme-inhibitory activities.
Comparison with Similar Compounds
Similar Compounds
3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid: This compound shares the chromen-2-one core but lacks the pyridyl and propanamide groups.
2-(7-butoxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid: Similar in structure but with a butoxy group instead of a methoxy group and an acetic acid moiety.
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid: Similar but with fewer methyl groups and a different side chain.
Uniqueness
The uniqueness of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-pyridyl)ethyl]propanamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridyl group, in particular, enhances its potential for specific molecular interactions, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-(2-pyridin-4-ylethyl)propanamide |
InChI |
InChI=1S/C22H24N2O4/c1-14-17-4-6-19(27-3)15(2)21(17)28-22(26)18(14)5-7-20(25)24-13-10-16-8-11-23-12-9-16/h4,6,8-9,11-12H,5,7,10,13H2,1-3H3,(H,24,25) |
InChI Key |
NMFFBNYZQYQPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{(Z)-1-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11140742.png)

![(2Z)-3-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11140751.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11140756.png)
![2-(4-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11140790.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11140796.png)
![2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11140801.png)
![7-[(2-chlorophenyl)methyl]-N-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11140802.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11140803.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11140804.png)

![trans-4-{[({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11140806.png)
![2-(4-methyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11140807.png)
![2-chloro-N-[2-(1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11140809.png)
